molecular formula C15H12F9InO6 B14103277 Indium(III)trifluoroacetylacetonate

Indium(III)trifluoroacetylacetonate

Katalognummer: B14103277
Molekulargewicht: 574.05 g/mol
InChI-Schlüssel: JSFSIUKMFCYGBL-UHFFFAOYSA-K
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Indium(III)trifluoroacetylacetonate is an organometallic compound with the chemical formula C15H12F9InO6. It is widely used in various scientific and industrial applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Indium(III)trifluoroacetylacetonate is typically synthesized through the reaction of indium(III) chloride with trifluoroacetylacetone in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or acetone, and the product is purified through recrystallization. The reaction conditions usually involve moderate temperatures and controlled pH levels to ensure the formation of the desired compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using high-purity starting materials. The process is optimized for yield and purity, often employing advanced purification techniques such as column chromatography and vacuum distillation. The industrial production methods are designed to meet the stringent quality standards required for its various applications.

Analyse Chemischer Reaktionen

Types of Reactions: Indium(III)trifluoroacetylacetonate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form indium(III) oxide.

    Reduction: It can be reduced to lower oxidation states of indium.

    Substitution: The trifluoroacetylacetonate ligands can be substituted with other ligands in coordination chemistry.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Ligand exchange reactions are typically carried out in organic solvents under inert atmosphere conditions.

Major Products Formed:

    Oxidation: Indium(III) oxide.

    Reduction: Lower oxidation state indium compounds.

    Substitution: Various indium complexes with different ligands.

Wissenschaftliche Forschungsanwendungen

Indium(III)trifluoroacetylacetonate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: The compound is employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: this compound is used in the development of radiopharmaceuticals for diagnostic imaging and cancer treatment.

    Industry: It is utilized in the production of thin films and coatings for electronic devices, as well as in the synthesis of advanced materials such as indium oxide nanoparticles.

Wirkmechanismus

The mechanism of action of Indium(III)trifluoroacetylacetonate involves its ability to coordinate with various ligands and form stable complexes. The compound interacts with molecular targets through coordination bonds, influencing the reactivity and stability of the resulting complexes. In biological systems, it can interact with enzymes and proteins, affecting their function and activity. The pathways involved in its mechanism of action are largely dependent on the specific application and the nature of the ligands involved.

Vergleich Mit ähnlichen Verbindungen

  • Indium(III)acetylacetonate
  • Indium(III)trifluoromethanesulfonate
  • Indium(III)chloride

Comparison: Indium(III)trifluoroacetylacetonate is unique due to its trifluoroacetylacetonate ligands, which impart distinct chemical properties such as increased stability and reactivity compared to other indium complexes. For example, Indium(III)acetylacetonate lacks the fluorine atoms, resulting in different reactivity and solubility characteristics. Indium(III)trifluoromethanesulfonate, on the other hand, has different coordination chemistry and is used in different catalytic applications. Indium(III)chloride is a simpler compound with broader applications but lacks the specificity and stability provided by the trifluoroacetylacetonate ligands.

Eigenschaften

Molekularformel

C15H12F9InO6

Molekulargewicht

574.05 g/mol

IUPAC-Name

4-bis[(5,5,5-trifluoro-4-oxopent-2-en-2-yl)oxy]indiganyloxy-1,1,1-trifluoropent-3-en-2-one

InChI

InChI=1S/3C5H5F3O2.In/c3*1-3(9)2-4(10)5(6,7)8;/h3*2,9H,1H3;/q;;;+3/p-3

InChI-Schlüssel

JSFSIUKMFCYGBL-UHFFFAOYSA-K

Kanonische SMILES

CC(=CC(=O)C(F)(F)F)O[In](OC(=CC(=O)C(F)(F)F)C)OC(=CC(=O)C(F)(F)F)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.